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Compound of Interest

Compound Name: 4,16-Dibromo[2.2]paracyclophane

Cat. No.: B2971550 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 4,16-
Dibromo[2.2]paracyclophane, a key intermediate in the synthesis of advanced materials and

a molecule of significant interest to researchers in materials science and drug development.

The unique strained structure of the [2.2]paracyclophane core, combined with the electronic

influence of the bromine substituents, gives rise to distinct spectroscopic signatures.

Understanding these spectral features is paramount for confirming the successful synthesis

and purity of this compound, as well as for predicting its reactivity and photophysical properties.

Introduction to 4,16-Dibromo[2.2]paracyclophane
4,16-Dibromo[2.2]paracyclophane is a disubstituted derivative of [2.2]paracyclophane, a

fascinating molecule comprised of two benzene rings held in a face-to-face arrangement by

two ethylene bridges. This constrained geometry forces the aromatic rings into a non-planar,

boat-like conformation, leading to significant ring strain and transannular electronic interactions.

The bromine atoms at the 4 and 16 positions, located on opposite decks of the cyclophane

system, further modulate its electronic properties and provide synthetic handles for subsequent

functionalization. Accurate characterization through spectroscopic methods is the cornerstone

of its application in creating novel polymers, chiral ligands, and functional materials with tailored

electronic and optical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of 4,16-
Dibromo[2.2]paracyclophane. The strained nature of the [2.2]paracyclophane scaffold results
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in a unique chemical shift dispersion in both ¹H and ¹³C NMR spectra, which is highly sensitive

to the substitution pattern.

¹H NMR Spectroscopy
The proton NMR spectrum of 4,16-Dibromo[2.2]paracyclophane provides a wealth of

information regarding the symmetry and electronic environment of the molecule. The

transannular shielding effect of the opposing benzene ring causes a characteristic upfield shift

of the aromatic protons compared to typical aromatic compounds.

Experimental Protocol:

A typical ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. A sample of

4,16-Dibromo[2.2]paracyclophane (approximately 5-10 mg) is dissolved in deuterated

chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The

data is processed with a line broadening of 0.3 Hz.

Data Interpretation:

The ¹H NMR spectrum of 4,16-Dibromo[2.2]paracyclophane is expected to exhibit a complex

pattern of signals for both the aromatic and the aliphatic ethylene bridge protons. The

symmetry of the molecule (C₂h) dictates the number of unique proton environments. The

aromatic protons will appear as a set of multiplets in the region of δ 6.0-7.0 ppm. The ethylene

bridge protons, due to their diastereotopic nature and restricted rotation, will also show

complex multiplets, typically in the range of δ 2.5-4.0 ppm. The specific chemical shifts and

coupling constants are highly diagnostic of the 4,16-substitution pattern.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR data and provides direct information about

the carbon framework of the molecule.

Experimental Protocol:

A ¹³C NMR spectrum is typically recorded at 100 MHz or 125 MHz using the same sample

prepared for ¹H NMR spectroscopy. A proton-decoupled sequence is employed to simplify the

spectrum, resulting in single lines for each unique carbon atom.
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Data Interpretation:

The ¹³C NMR spectrum of 4,16-Dibromo[2.2]paracyclophane will show distinct signals for the

aromatic and aliphatic carbons. The carbons directly attached to the bromine atoms (C4 and

C16) will be significantly deshielded and can be found in the region of δ 130-140 ppm. The

other aromatic carbons will resonate in the typical aromatic region (δ 120-140 ppm), with their

precise chemical shifts influenced by the bromine substituents and the transannular strain. The

aliphatic carbons of the ethylene bridges will appear in the upfield region, typically around δ 30-

40 ppm.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups and overall

structural features of 4,16-Dibromo[2.2]paracyclophane.

Experimental Protocol:

An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The

sample can be prepared as a KBr pellet or analyzed as a thin film by depositing a solution of

the compound in a volatile solvent onto a salt plate (e.g., NaCl or KBr).

Data Interpretation:

The IR spectrum of 4,16-Dibromo[2.2]paracyclophane will be characterized by several key

absorption bands:

Aromatic C-H stretching: Weak to medium bands in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: Medium to strong bands in the region of 3000-2850 cm⁻¹.

Aromatic C=C stretching: Several sharp bands of variable intensity in the region of 1600-

1450 cm⁻¹.

C-Br stretching: A strong absorption band in the fingerprint region, typically around 600-500

cm⁻¹.

Out-of-plane C-H bending: Strong bands in the 900-675 cm⁻¹ region, which are

characteristic of the substitution pattern on the benzene rings.
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Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental

composition of 4,16-Dibromo[2.2]paracyclophane, as well as insights into its fragmentation

pathways.

Experimental Protocol:

A mass spectrum can be obtained using various ionization techniques, such as electron

ionization (EI) or electrospray ionization (ESI). For EI-MS, the sample is introduced into the ion

source, where it is bombarded with high-energy electrons.

Data Interpretation:

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak ([M]⁺)

due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). This will

result in a set of peaks at m/z 364, 366, and 368 with a relative intensity ratio of approximately

1:2:1. The fragmentation pattern will likely involve the loss of bromine atoms and cleavage of

the ethylene bridges.

Summary of Spectroscopic Data
Spectroscopic Technique Key Features and Expected Values

¹H NMR (CDCl₃)
Aromatic protons (δ 6.0-7.0 ppm), Aliphatic

protons (δ 2.5-4.0 ppm)

¹³C NMR (CDCl₃)
C-Br (δ 130-140 ppm), Aromatic C (δ 120-140

ppm), Aliphatic C (δ 30-40 ppm)

IR (KBr)
~3050 cm⁻¹ (Ar-H), ~2950 cm⁻¹ (Al-H), ~1500

cm⁻¹ (C=C), ~550 cm⁻¹ (C-Br)

MS (EI)
[M]⁺ isotopic cluster at m/z 364, 366, 368 (1:2:1

ratio)

Logical Relationships in Spectroscopic Analysis
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The interpretation of the spectroscopic data for 4,16-Dibromo[2.2]paracyclophane relies on

the logical correlation of information from different techniques to build a cohesive structural

picture.

Synthesis & Purification

Spectroscopic Characterization

Data Interpretation & Structure Confirmation

Synthesis of 4,16-Dibromo[2.2]paracyclophane Purification (e.g., Crystallization, Chromatography)

NMR (¹H, ¹³C)Provides structural framework

IRIdentifies functional groups

MS

Determines molecular weight

Structure Elucidation Purity Assessment Confirmed Structure of 4,16-Dibromo[2.2]paracyclophane

Click to download full resolution via product page

Caption: Workflow for the synthesis, spectroscopic characterization, and structural confirmation

of 4,16-Dibromo[2.2]paracyclophane.

Conclusion
The comprehensive spectroscopic analysis of 4,16-Dibromo[2.2]paracyclophane through

NMR, IR, and MS provides an unambiguous structural confirmation. The characteristic spectral

features arising from its unique strained geometry and dibromo-substitution pattern serve as a

reliable fingerprint for this important synthetic intermediate. This technical guide provides

researchers, scientists, and drug development professionals with the foundational knowledge

required for the accurate identification and quality control of 4,16-
Dibromo[2.2]paracyclophane, thereby facilitating its application in the development of next-

generation materials and therapeutics.
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To cite this document: BenchChem. [Spectroscopic Data of 4,16-
Dibromo[2.2]paracyclophane: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b2971550#spectroscopic-data-nmr-ir-ms-
for-4-16-dibromo-2-2-paracyclophane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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